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Compound of Interest

Compound Name: 2-Chloro-5-ethylphenol

Cat. No.: B141507 Get Quote

Disclaimer: Specific experimental data on the reactivity of 2-Chloro-5-ethylphenol is limited in

publicly available literature. Therefore, this guide infers its fundamental reactivity based on

established principles of organic chemistry and data from structurally analogous compounds,

such as other substituted chlorophenols and alkylphenols. The provided experimental protocols

are representative and may require optimization.

Introduction
2-Chloro-5-ethylphenol is a substituted aromatic compound with the molecular formula

C₈H₉ClO. Its structure, featuring a hydroxyl group, a chlorine atom, and an ethyl group

attached to a benzene ring, dictates its chemical behavior. The interplay of the electronic and

steric effects of these substituents governs the reactivity of both the aromatic ring and the

phenolic hydroxyl group. This document provides a comprehensive overview of the predicted

fundamental reactivity of 2-Chloro-5-ethylphenol, intended for researchers, scientists, and

professionals in drug development.

Physicochemical and Spectroscopic Data
A summary of the key physical and computed properties of 2-Chloro-5-ethylphenol is
presented below. Spectroscopic data for the closely related 2-chloro-5-methylphenol is also

provided for comparative purposes.

Table 1: Physicochemical Properties of 2-Chloro-5-ethylphenol
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Property Value Reference

Molecular Formula C₈H₉ClO [1]

Molecular Weight 156.61 g/mol [1]

CAS Number 153812-97-6 [1]

Appearance

Inferred to be a colorless to

pale yellow liquid or low-

melting solid

General properties of similar

phenols

Boiling Point
225.2 °C at 760 mmHg

(Predicted)

General properties of similar

phenols

Density 1.18 g/cm³ (Predicted)
General properties of similar

phenols

Purity ≥98% (Commercially available) [2]

Table 2: Predicted/Reference Spectroscopic Data

Data Type
2-Chloro-5-methylphenol
(Reference)

2-Chloro-5-ethylphenol
(Predicted)

¹H NMR (CDCl₃, δ)

7.15 (d, 1H), 6.90 (d, 1H), 6.75

(dd, 1H), 5.30 (s, 1H, OH),

2.30 (s, 3H, CH₃)

~7.2 (d, 1H), ~6.9 (d, 1H), ~6.8

(dd, 1H), ~5.4 (s, 1H, OH),

~2.6 (q, 2H, CH₂), ~1.2 (t, 3H,

CH₃)

¹³C NMR (CDCl₃, δ)
151.2, 137.5, 129.8, 122.1,

121.3, 115.8, 20.9

~151.5, ~144.0, ~129.5,

~122.0, ~121.5, ~116.0, ~28.5,

~15.5

IR (cm⁻¹)

~3400 (O-H stretch), ~1600,

~1500 (C=C stretch), ~1250

(C-O stretch), ~800 (C-Cl

stretch)

~3400 (O-H stretch), ~2970

(C-H stretch), ~1600, ~1500

(C=C stretch), ~1250 (C-O

stretch), ~800 (C-Cl stretch)
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The reactivity of 2-Chloro-5-ethylphenol is primarily governed by two reactive centers: the

aromatic ring and the phenolic hydroxyl group.

Aromatic Ring Reactivity: Electrophilic Aromatic
Substitution
The substituents on the benzene ring dictate the regioselectivity of electrophilic aromatic

substitution (EAS) reactions.

Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its +M

(mesomeric) effect, which donates electron density to the ring.

Chlorine Atom (-Cl): A deactivating, ortho, para-directing group. Its -I (inductive) effect

withdraws electron density, making the ring less reactive than benzene, but its +M effect

directs incoming electrophiles to the ortho and para positions.

Ethyl Group (-CH₂CH₃): A weakly activating, ortho, para-directing group due to its +I effect

and hyperconjugation.

The combined influence of these groups suggests that electrophilic attack will be directed to

the positions ortho and para to the strongly activating hydroxyl group. The positions are

numbered as follows: C1 (with -OH), C2 (with -Cl), C3, C4, C5 (with -Et), and C6. The available

positions for substitution are C4 and C6. Steric hindrance from the adjacent chlorine and ethyl

groups will also influence the final product distribution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b141507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Mechanism

Products

2-Chloro-5-ethylphenol

Electrophilic attack at C4/C6

HNO₃ / H₂SO₄

Generation of NO₂⁺

(Nitronium ion)

Resonance-stabilized
carbocation (Wheland intermediate)

Deprotonation

2-Chloro-5-ethyl-4-nitrophenol 2-Chloro-5-ethyl-6-nitrophenol
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Step 1: Deprotonation

Step 2: Nucleophilic Substitution (SN2)

2-Chloro-5-ethylphenol

2-Chloro-5-ethylphenoxide

+ Base

Base (e.g., NaH, K₂CO₃)

2-Chloro-5-ethylphenyl ether

+ R-X

Alkyl Halide (R-X)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Reaction Pathways

Products

2-Chloro-5-ethylphenol

O-Acylation
(Ester Formation)

C-Acylation
(Hydroxyaryl Ketone Formation)

Acyl Chloride (RCOCl) Lewis Acid (e.g., AlCl₃)

Fries Rearrangement

2-Chloro-5-ethylphenyl ester Acyl-2-chloro-5-ethylphenol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Fundamental Reactivity of 2-Chloro-5-ethylphenol: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141507#fundamental-reactivity-of-2-chloro-5-
ethylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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